(2S)-N-[(2S)-4-Amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide
(2S)-N-[(2S)-4-Amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide
Brand Name:
Vulcanchem
CAS No.:
129520-65-6
VCID:
VC0161216
InChI:
InChI=1S/C54H76N14O11/c1-2-79-36-22-20-35(21-23-36)30-40(62-46(71)31-34-15-7-4-8-16-34)49(74)66-41(29-33-13-5-3-6-14-33)50(75)64-38(24-25-44(56)69)48(73)67-42(32-45(57)70)51(76)65-39(17-9-10-26-55)53(78)68-28-12-19-43(68)52(77)63-37(47(58)72)18-11-27-61-54(59)60/h3-8,13-16,20-23,37-43H,2,9-12,17-19,24-32,55H2,1H3,(H2,56,69)(H2,57,70)(H2,58,72)(H,62,71)(H,63,77)(H,64,75)(H,65,76)(H,66,74)(H,67,73)(H4,59,60,61)/t37-,38-,39-,40+,41-,42-,43-/m0/s1
SMILES:
CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CC4=CC=CC=C4
Molecular Formula:
C54H76N14O11
Molecular Weight:
1097.3 g/mol
(2S)-N-[(2S)-4-Amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide
CAS No.: 129520-65-6
Main Products
VCID: VC0161216
Molecular Formula: C54H76N14O11
Molecular Weight: 1097.3 g/mol
CAS No. | 129520-65-6 |
---|---|
Product Name | (2S)-N-[(2S)-4-Amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
Molecular Formula | C54H76N14O11 |
Molecular Weight | 1097.3 g/mol |
IUPAC Name | (2S)-N-[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
Standard InChI | InChI=1S/C54H76N14O11/c1-2-79-36-22-20-35(21-23-36)30-40(62-46(71)31-34-15-7-4-8-16-34)49(74)66-41(29-33-13-5-3-6-14-33)50(75)64-38(24-25-44(56)69)48(73)67-42(32-45(57)70)51(76)65-39(17-9-10-26-55)53(78)68-28-12-19-43(68)52(77)63-37(47(58)72)18-11-27-61-54(59)60/h3-8,13-16,20-23,37-43H,2,9-12,17-19,24-32,55H2,1H3,(H2,56,69)(H2,57,70)(H2,58,72)(H,62,71)(H,63,77)(H,64,75)(H,65,76)(H,66,74)(H,67,73)(H4,59,60,61)/t37-,38-,39-,40+,41-,42-,43-/m0/s1 |
Standard InChIKey | PBPXAIJQDPORTG-ZRBRQIMBSA-N |
Isomeric SMILES | CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)CC4=CC=CC=C4 |
SMILES | CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CC4=CC=CC=C4 |
Canonical SMILES | CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CC4=CC=CC=C4 |
Sequence | XFQNKPR |
PubChem Compound | 14730741 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume